

# Vinyl bromide molecular structure and bonding

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## Compound of Interest

Compound Name: *Vinyl bromide*  
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An In-depth Technical Guide on the Molecular Structure and Bonding of **Vinyl Bromide**

## Introduction

**Vinyl bromide** ( $\text{CH}_2=\text{CHBr}$ ), also known as bromoethene, is an organobromine compound with significant utility as a comonomer in the synthesis of fire-retardant polymers and as a reagent in organic chemistry.<sup>[1]</sup> A comprehensive understanding of its molecular structure and bonding is fundamental to elucidating its reactivity, spectroscopic properties, and material applications. This technical guide provides a detailed analysis of the molecular geometry, electronic structure, and bonding characteristics of **vinyl bromide**, supported by experimental data and computational studies. It is intended for researchers, scientists, and professionals in drug development and materials science.

## Molecular Structure and Geometry

**Vinyl bromide** is a planar molecule, a geometry consistent with the  $\text{sp}^2$  hybridization of its two carbon atoms.<sup>[2]</sup> The molecule belongs to the  $\text{C}_s$  point group.<sup>[3]</sup> The planarity of the molecule has significant implications for its spectroscopic and chemical properties.

## Lewis Structure and Valence Shell Electron Pair Repulsion (VSEPR) Theory

The Lewis structure of **vinyl bromide** depicts a double bond between the two carbon atoms and a single bond between one carbon and the bromine atom. Each carbon atom is also bonded to hydrogen atoms. The bromine atom possesses three lone pairs of electrons.<sup>[4][5]</sup> According to VSEPR theory, the electron domains around each  $\text{sp}^2$  hybridized carbon atom

adopt a trigonal planar arrangement to minimize electron-pair repulsion, resulting in bond angles of approximately 120°.

## Bond Lengths and Bond Angles

The precise geometric parameters of **vinyl bromide** have been determined through a combination of experimental techniques, primarily microwave spectroscopy and gas electron diffraction, and corroborated by computational methods. A comparative summary of these structural parameters is presented in Table 1. Ab initio molecular orbital calculations have been shown to provide theoretical structures that agree well with experimental data derived from microwave spectroscopy.[\[6\]](#)

Table 1: Experimental and Computational Geometric Parameters of **Vinyl bromide**

Parameter	Experimental Value (Microwave Spectroscopy) <a href="#">[3]</a>	Computational Value (DFT/B3LYP) <a href="#">[7]</a>	Computational Value (HF/6-31G) <a href="#">[7]</a>
Bond Lengths (Å)			
C=C	1.332 ± 0.001	1.328	1.311
C-Br	1.884 ± 0.001	1.890	1.859
C-H (geminal to Br)	1.080 ± 0.001	1.077	1.071
C-H (cis to Br)	1.080 (assumed)	1.081	1.073
C-H (trans to Br)	1.088 ± 0.001	1.083	1.074
**Bond Angles (°) **			
∠C=C-Br	122.5 (derived)	122.9	123.5
∠C=C-H (geminal)	121.5 (derived)	121.7	121.6
∠Br-C-H (geminal)	N/A	115.4	114.9
∠H-C-H	N/A	119.5	120.0
∠C-C-H (cis)	N/A	121.5	121.5
∠C-C-H (trans)	N/A	121.8	121.6

Note: Some experimental angle values are derived from the primary geometric data.

## Electronic Structure and Bonding

The bonding in **vinyl bromide** can be described using molecular orbital (MO) theory. The  $sp^2$  hybridization of the carbon atoms leads to the formation of a  $\sigma$ -bond framework and a  $\pi$ -system.

### Sigma ( $\sigma$ ) Bonding Framework

The  $\sigma$ -framework is composed of the C-C single bond, the C-Br single bond, and the three C-H single bonds. These are formed by the overlap of  $sp^2$  hybrid orbitals on the carbon atoms with the corresponding orbitals of the adjacent atoms ( $sp^2$  of the other carbon, a p-orbital of bromine, and 1s orbitals of hydrogen).

### Pi ( $\pi$ ) Bonding System

Each carbon atom has an unhybridized p-orbital perpendicular to the molecular plane. The side-on overlap of these two p-orbitals forms the  $\pi$ -bond of the C=C double bond. The electronic structure also includes the lone pair orbitals of the bromine atom.<sup>[8]</sup> The interaction between the bromine lone pairs and the C=C  $\pi$ -system influences the molecule's electronic properties and reactivity.

### Dipole Moment

The difference in electronegativity between bromine (2.96) and carbon (2.55) results in a polar C-Br bond, giving the molecule a permanent dipole moment.<sup>[2]</sup> The experimentally determined dipole moment is approximately 1.57 Debye.<sup>[2]</sup> This polarity affects the intermolecular forces, boiling point, and solubility of **vinyl bromide**.<sup>[2][9]</sup>

### Molecular Orbitals (HOMO/LUMO)

Computational studies using Hartree-Fock (HF) and Density Functional Theory (DFT) have been employed to analyze the frontier molecular orbitals.<sup>[7][10]</sup> The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and the

energy required for electronic excitation. DFT calculations have estimated this energy gap to be approximately 6.8994 eV.[\[7\]](#)

## Spectroscopic Properties

The molecular structure of **vinyl bromide** gives rise to a characteristic spectroscopic signature, which is used for its identification and for probing its bonding and dynamics.

Table 2: Key Spectroscopic Data for **Vinyl bromide**

Spectroscopic Property	Value	Reference
Ionization Energy	9.80 - 9.90 eV	<a href="#">[11]</a>
Principal Vibrational Frequencies (cm <sup>-1</sup> )	<a href="#">[3]</a>	
C=C Stretch	1602	<a href="#">[3]</a>
C-Br Stretch	612	<a href="#">[3]</a>
=C-H Stretch	3112, 3087, 3027	<a href="#">[3]</a>
<sup>1</sup> H NMR Chemical Shifts (ppm)	~5.8 - 6.5	<a href="#">[12]</a>
Rotational Constants (cm <sup>-1</sup> )	A: 1.81004, B: 0.13885, C: 0.12884	<a href="#">[3]</a>

## Experimental Protocols for Structural Determination

The determination of the precise molecular structure of **vinyl bromide** relies on high-resolution spectroscopic techniques performed on gas-phase samples, where intermolecular interactions are minimized.

## Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the geometry of molecules in the gas phase.[\[13\]](#)

Methodology:

- Sample Introduction: A gaseous sample of **vinyl bromide** is introduced into a high-vacuum chamber, effusing through a fine nozzle to form a molecular beam.[13]
- Electron Beam Interaction: A high-energy, monochromatic beam of electrons (typically in the keV range) is directed perpendicularly through the molecular beam.[13]
- Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the **vinyl bromide** molecules. The scattered electrons create a diffraction pattern due to the wave-like nature of the electrons and the fixed internuclear distances in the molecules.
- Detection: The diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector (e.g., a photographic plate or a CCD camera).
- Data Analysis: The radial distribution of scattered electron intensity is analyzed. A Fourier transform of the molecular scattering intensity component yields a radial distribution curve (RDC). The peaks in the RDC correspond to the internuclear distances within the molecule.
- Structure Refinement: A theoretical model of the molecular geometry is refined using a least-squares fitting procedure to match the experimental scattering data, yielding precise bond lengths and angles.

## Microwave Spectroscopy

Microwave spectroscopy measures the transitions between rotational energy levels of a molecule. It provides highly accurate rotational constants, from which the molecular moments of inertia and, subsequently, the molecular geometry can be derived.

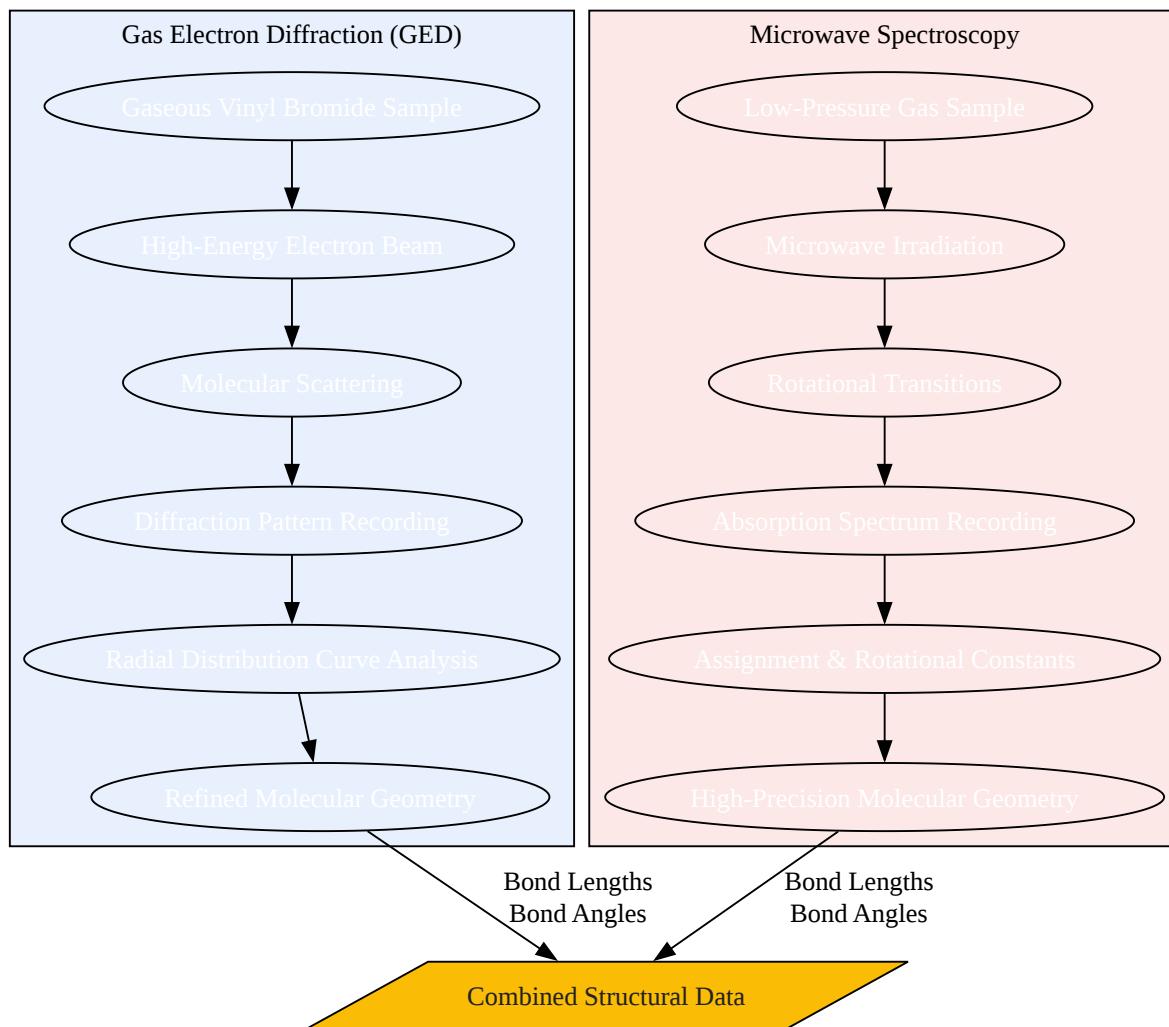
### Methodology:

- Sample Preparation: A low-pressure gaseous sample of **vinyl bromide** is introduced into a waveguide sample cell.
- Microwave Radiation: The sample is irradiated with microwave radiation of precisely controlled, continuously varying frequency.

- Absorption and Transition: When the frequency of the microwaves matches the energy difference between two rotational levels of the molecule, the radiation is absorbed.
- Detection: The absorption of microwave power is detected and plotted as a function of frequency, resulting in a spectrum of sharp absorption lines.
- Spectral Assignment: The observed transition frequencies are assigned to specific changes in rotational quantum numbers (J, K). For **vinyl bromide**, the spectra of different isotopic species (e.g., containing <sup>79</sup>Br and <sup>81</sup>Br) are often analyzed to provide more geometric constraints.
- Structural Determination: The assigned transition frequencies are used to calculate the rotational constants (A, B, C), which are inversely proportional to the principal moments of inertia. By analyzing the moments of inertia for several isotopic species, a complete and highly accurate molecular structure ( $r_s$ , substitution structure) can be determined.

## Visualizations

```
// Atoms C1 [label="C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Br [label="Br", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H1 [label="H", fillcolor="#FBBC05", fontcolor="#202124"]; H2 [label="H", fillcolor="#FBBC05", fontcolor="#202124"]; H3 [label="H", fillcolor="#FBBC05", fontcolor="#202124"];  
  
// Bonding C1 -- C2 [label=" σ + π", penwidth=3, color="#34A853"]; C1 -- Br [label="σ", color="#5F6368"]; C1 -- H1 [label="σ", color="#5F6368"]; C2 -- H2 [label="σ", color="#5F6368"]; C2 -- H3 [label="σ", color="#5F6368"];  
  
// Positioning {rank=same; H2; H3;} {rank=same; Br; H1;} } dot Figure 1: Bonding diagram of vinyl bromide showing sp2 hybridized carbons.
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